2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
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Overview
Description
2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a heterocyclic compound that incorporates both furan and triazole rings. These rings are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the condensation of furan-2-carbaldehyde with a suitable triazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid or anhydrous potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with various molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, while the furan ring can interact with cellular membranes, affecting their integrity and function . These interactions lead to the compound’s antimicrobial and antitumor effects.
Comparison with Similar Compounds
Similar Compounds
N-alkylated 1,2,4-triazoles: These compounds share the triazole ring and exhibit similar biological activities.
1,3,4-oxadiazoles: Known for their antimicrobial properties.
1,3,4-thiadiazoles: Also exhibit significant biological activities.
Uniqueness
2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is unique due to its combination of furan and triazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C13H12N4O2 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(furan-2-ylmethylidene)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C13H12N4O2/c1-13(2,17-9-15-8-16-17)12(18)10(7-14)6-11-4-3-5-19-11/h3-6,8-9H,1-2H3 |
InChI Key |
UKWMUBZAGRBDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C(=CC1=CC=CO1)C#N)N2C=NC=N2 |
Origin of Product |
United States |
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